molecular formula C18H18ClN5O2 B2513180 1-(4-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide CAS No. 2034280-47-0

1-(4-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2513180
CAS No.: 2034280-47-0
M. Wt: 371.83
InChI Key: TVCLNBBJNXAOFC-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide is a novel synthetic compound of significant interest in early-stage oncology research and medicinal chemistry. This molecule is a sophisticated hybrid structure, incorporating a chlorophenyl-substituted cyclopentane carboxamide moiety linked to a hydroxy-triazolopyrazine core, a heterocyclic system recognized for its relevance in drug discovery . The structural architecture of this compound, particularly the 1,2,4-triazolo[4,3-a]pyrazine scaffold, suggests potential for diverse biological activity and makes it a valuable chemical tool for probing novel therapeutic targets. The presence of the 4-chlorophenyl group is a feature shared with other investigated compounds that have demonstrated promising in vitro antitumor profiles, indicating its potential utility in cancer research pathways . Researchers can employ this compound as a key intermediate in the synthesis of more complex molecules or as a lead compound for the development of new kinase inhibitors or other targeted therapies, given the documented involvement of related triazine and pyrazine derivatives in such applications . Its primary research applications include use as a building block in heterocyclic chemistry, a candidate for high-throughput screening against various cancer cell lines (such as MCF-7 and MDA-MB-231 breast cancer models), and a molecular probe for studying apoptotic and autophagic signaling mechanisms . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c19-13-5-3-12(4-6-13)18(7-1-2-8-18)17(26)21-11-14-22-23-15-16(25)20-9-10-24(14)15/h3-6,9-10H,1-2,7-8,11H2,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCLNBBJNXAOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=NN=C4N3C=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H17ClN4O2\text{C}_{16}\text{H}_{17}\text{Cl}\text{N}_4\text{O}_2

This structure features a chlorophenyl group, a triazole moiety, and a cyclopentanecarboxamide backbone, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
  • Anticancer Properties
  • Enzyme Inhibition
  • Neuropharmacological Effects

Antimicrobial Activity

Initial studies indicate that compounds similar to this compound exhibit moderate to strong antibacterial effects. For instance, derivatives of triazoles have shown efficacy against various bacterial strains such as Salmonella typhi and Bacillus subtilis with IC50 values ranging from 2.14 µM to 6.28 µM in related compounds .

Anticancer Properties

Research has demonstrated that triazole derivatives possess significant anticancer properties. In particular, studies have shown that related compounds can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values reported as low as 6.2 µM . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in various studies. It has been shown to inhibit acetylcholinesterase (AChE) and urease effectively. For example, related compounds demonstrated strong inhibitory activity against urease with IC50 values significantly lower than standard drugs . This suggests potential applications in treating conditions like urea cycle disorders or infections caused by urease-producing bacteria.

Neuropharmacological Effects

Preliminary findings suggest that the compound may exert neuropharmacological effects due to its structural similarity to known neuroactive agents. Triazole-containing compounds have been linked to modulating neurotransmitter systems and could provide therapeutic benefits in neurological disorders.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial effects of triazole derivatives, it was found that compounds similar to the target compound exhibited significant antibacterial activity against multiple strains. The study utilized broth microdilution methods to determine minimum inhibitory concentrations (MICs), revealing promising results for further development .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of triazole derivatives on human cancer cell lines. The results indicated that specific derivatives showed potent activity against MCF-7 cells with IC50 values indicating strong potential for further development into anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with three structurally related carboxamide derivatives, emphasizing differences in molecular architecture, physicochemical properties, and inferred biological implications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Molecular Weight (g/mol) Inferred Biological Implications
Target compound : 1-(4-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide Likely ~C₁₉H₁₈ClN₅O₂ Cyclopentane core, 4-chlorophenyl, 8-hydroxy-triazolopyrazine ~391.8 (estimated) Potential kinase inhibition or CNS activity due to triazolopyrazine and hydrogen-bonding groups
N-[(8-Hydroxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide Not explicitly provided Phenyl-substituted triazole, triazolopyrazine, no chlorophenyl Not provided Reduced lipophilicity vs. target compound; possible altered target selectivity
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide C₁₃H₁₈ClN₃O Piperazine ring (chair conformation), 4-chlorophenyl, ethyl group 267.8 Enhanced conformational flexibility; potential for H-bonding via piperazine nitrogen atoms
1-(4-Chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclopentanecarboxamide C₁₇H₁₉ClN₄OS Thiazine-triazole fusion, cyclopentane, 4-chlorophenyl, sulfur atom 362.9 Improved metabolic stability (sulfur-mediated); potential for unique redox interactions

Key Structural and Functional Insights:

Triazolopyrazine vs. Triazole-Thiazine Fusion

  • The target compound’s 8-hydroxy-triazolopyrazine moiety may enhance binding to polar enzymatic pockets via hydrogen bonding, whereas the thiazine-triazole fusion in introduces sulfur, which could improve metabolic stability or enable disulfide-bond formation in redox-sensitive environments .

Chlorophenyl Substitution

  • Both the target compound and the thiazine-triazole analog incorporate a 4-chlorophenyl group, which increases lipophilicity compared to the phenyl-substituted triazole in . This modification likely enhances blood-brain barrier penetration, making these compounds candidates for CNS-targeted therapies .

Rigidity vs. In contrast, the piperazine ring in adopts a chair conformation, offering conformational flexibility that may improve interactions with dynamic binding sites .

Electron-Donating vs. Electron-Withdrawing Groups The 8-hydroxy group on the triazolopyrazine in the target compound is electron-donating, which may stabilize interactions with catalytic lysine or aspartate residues in enzymes.

Research Findings and Implications

  • Kinase Inhibition Potential: The triazolopyrazine scaffold in the target compound is structurally analogous to inhibitors of phosphodiesterase (PDE) and Janus kinase (JAK) families, suggesting possible cross-reactivity .
  • Metabolic Stability : The sulfur atom in may reduce cytochrome P450-mediated oxidation, a common metabolic pathway for carboxamides, thereby extending half-life compared to the target compound .
  • Selectivity Challenges : The phenyl-substituted triazole in lacks the chlorophenyl group, which could reduce off-target effects but also diminish potency against chlorophenyl-dependent targets .

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